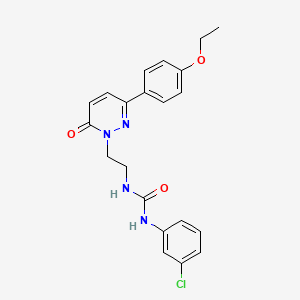![molecular formula C22H21ClN4O B3402014 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine CAS No. 1049216-24-1](/img/structure/B3402014.png)
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
Overview
Description
The compound “3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The exact process is not specified in the available resources, but it is likely to involve the reaction of 2-chlorobenzoyl chloride with piperazine to form the 4-(2-chlorobenzoyl)piperazine moiety, followed by further reactions to introduce the 6-(4-methylphenyl)pyridazine group .Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine is not fully understood. However, it is believed that this compound interacts with certain receptors in the brain and other tissues, modulating their activity and leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, this compound has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and neuronal activity. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine in lab experiments is its unique chemical structure, which allows for the investigation of various biochemical and physiological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine. One direction is to investigate the mechanism of action of this compound in more detail, using advanced techniques such as X-ray crystallography and molecular modeling. Another direction is to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders. Additionally, future research could focus on developing new compounds based on the chemical structure of this compound with improved properties and efficacy.
In conclusion, this compound is a valuable tool for investigating various biochemical and physiological processes. This compound has unique chemical properties that make it suitable for scientific research applications, and its synthesis method has been optimized to produce high yields of the compound with good purity. While the mechanism of action of this compound is not fully understood, it has been shown to have various biochemical and physiological effects, making it a promising candidate for future research in various fields.
Scientific Research Applications
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine has been used in various scientific research applications due to its unique chemical structure and properties. One of the most significant applications of this compound is in the field of neuroscience, where it has been used to investigate the role of certain neurotransmitter receptors in the brain. This compound has also been used in cancer research to investigate the mechanism of action of certain chemotherapeutic agents.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-16-6-8-17(9-7-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLYERBNBHCBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine](/img/structure/B3401961.png)
![1-(3-Chlorophenyl)-3-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}urea](/img/structure/B3401969.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401976.png)

![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B3401995.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3401997.png)



